An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Ethylpyrrolidine-2-carboxylic acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Ethylpyrrolidine-2-carboxylic acid Hydrochloride
This guide provides a comprehensive overview of the essential physicochemical properties of (S)-2-ethylpyrrolpyrrolidine-2-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a foundational understanding of the methodologies required to ascertain these critical parameters, ensuring data integrity and reproducibility in a research and development setting.
The scarcity of publicly available data for this specific molecule necessitates a focus on robust experimental protocols. This guide, therefore, serves as a detailed manual, empowering researchers to generate high-quality data in their own laboratories. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system.
Compound Identity and Structure
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, comprising a pyrrolidine ring with an ethyl and a carboxylic acid group at the C2 position, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and aqueous solubility.
Chemical Structure:
Table 1: General Information
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride | N/A |
| CAS Number | 1431699-61-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow. A broad melting range often suggests the presence of impurities.
This protocol adheres to the principles outlined in standard pharmacopeias for melting point determination.[2][3]
Rationale: The capillary method is a widely accepted and cost-effective technique for determining the melting point of a powdered solid.[4] The gradual heating allows for precise observation of the phase transition from solid to liquid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride sample is completely dry and in a fine powdered form. This can be achieved by grinding the sample with a mortar and pestle.[5]
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[2]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C/min) can be performed to estimate the melting range.[3]
-
For an accurate determination, start heating at a rate that will bring the temperature to about 10 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[5]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.
-
Data Presentation:
Table 2: Melting Point Data
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) | Observations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Workflow for Melting Point Determination:
Caption: Workflow for Capillary Melting Point Determination.
Volatile Impurities: Loss on Drying
The Loss on Drying (LOD) test determines the percentage of volatile matter, including water and residual solvents, that is removed from a sample under specified drying conditions. This is a crucial quality control parameter.
This protocol is based on the guidelines provided in the United States Pharmacopeia (USP) General Chapter <731>.[6][7][8][9]
Rationale: The gravimetric method is a simple and effective way to determine the total amount of volatile substances in a sample by measuring the weight loss after drying.
Step-by-Step Methodology:
-
Preparation:
-
Pre-dry a clean, tared, glass-stoppered weighing bottle and its stopper for 30 minutes under the same conditions to be used for the sample.
-
Allow the weighing bottle to cool to room temperature in a desiccator before weighing.
-
-
Sample Handling:
-
Accurately weigh 1-2 g of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride into the tared weighing bottle and record the initial weight.[10]
-
Distribute the sample evenly on the bottom of the weighing bottle.
-
-
Drying:
-
Place the weighing bottle with the sample (stopper removed and placed alongside) in a drying oven at a specified temperature (e.g., 105 °C, unless the substance melts at a lower temperature).[10]
-
Dry for a specified period (e.g., 3 hours) or until a constant weight is achieved.
-
-
Weighing:
-
After drying, promptly close the weighing bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Once cooled, reweigh the bottle and its contents accurately.
-
-
Calculation:
-
Calculate the percentage loss on drying using the following formula:
% LOD = ((Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample) * 100
-
Data Presentation:
Table 3: Loss on Drying Data
| Trial | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Loss on Drying (%) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Solubility Profile
Solubility is a critical physicochemical property that influences a drug's bioavailability and formulation development. The solubility of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride should be determined in various solvents relevant to pharmaceutical processing and physiological conditions.
This protocol is a standard method for determining the equilibrium solubility of a compound.[11][12]
Rationale: The shake-flask method allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 N HCl, ethanol, methanol).
-
For pH-dependent solubility, use appropriate buffers as outlined by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[13]
-
-
Equilibration:
-
Add an excess amount of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride to each vial to create a saturated solution.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Data Presentation:
Table 4: Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 N HCl | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 |
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa)
The pKa value(s) of a molecule describe its ionization state at different pH values. For an amino acid hydrochloride, there will be at least two ionizable groups: the carboxylic acid and the protonated amine.
This is a classic and reliable method for determining the pKa of ionizable compounds.[14][15][16]
Rationale: Potentiometric titration monitors the change in pH of a solution as a titrant of known concentration is added. The pKa values can be determined from the inflection points of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.
-
The concentration of the analyte solution should be in the range of 1-10 mM.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Begin stirring the solution gently.
-
Start the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence points correspond to the maxima on the first derivative curve.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.
-
Data Presentation:
Table 5: pKa Determination Data
| Parameter | Value |
| pKa₁ (Carboxylic Acid) | |
| pKa₂ (Pyrrolidinium) |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.
Sample Preparation:
-
Dissolve 5-10 mg of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[17][18]
-
Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[19]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[20]
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.[21][22]
-
Acquire the spectrum using an FTIR spectrometer.
Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[23][24][25][26]
-
Introduce the solution into the ESI-MS system.
Table 6: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), pyrrolidine ring protons, and exchangeable protons (NH₂⁺ and COOH). |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon at C2, and carbons of the ethyl group and pyrrolidine ring. |
| FTIR | Characteristic absorptions for O-H (carboxylic acid), N-H (amine salt), C=O (carbonyl), and C-H bonds. |
| MS (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
Conclusion
This guide provides a framework for the comprehensive physicochemical characterization of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. By following these detailed protocols, researchers can generate reliable and reproducible data that is essential for advancing drug discovery and development programs. The emphasis on methodological understanding ensures that the generated data is not only accurate but also defensible, meeting the rigorous standards of the scientific community.
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